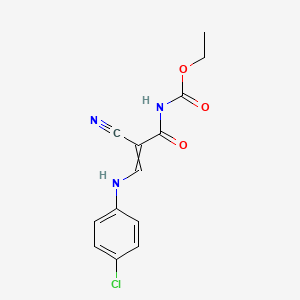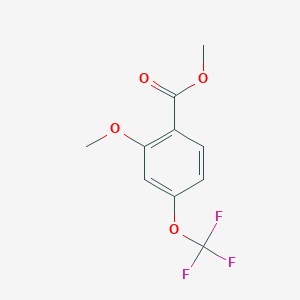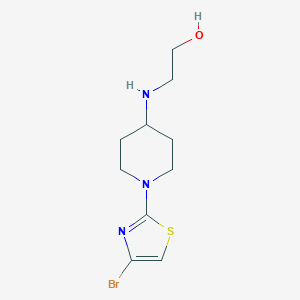
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol
概要
説明
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is a chemical compound that features a piperidine ring substituted with a bromothiazole group and an ethanolamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol typically involves the reaction of 4-bromothiazole with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromothiazole group can be reduced to form thiazole derivatives.
Substitution: The bromine atom in the bromothiazole group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The piperidine ring and bromothiazole group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(4-Bromothiazol-2-yl)piperidin-2-one: Similar structure but lacks the ethanolamine moiety.
4-Bromothiazole: Contains the bromothiazole group but lacks the piperidine ring.
Piperidine derivatives: Various compounds with the piperidine ring but different substituents.
Uniqueness
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is unique due to the presence of both the bromothiazole and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
特性
分子式 |
C10H16BrN3OS |
|---|---|
分子量 |
306.23 g/mol |
IUPAC名 |
2-[[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C10H16BrN3OS/c11-9-7-16-10(13-9)14-4-1-8(2-5-14)12-3-6-15/h7-8,12,15H,1-6H2 |
InChIキー |
ROPXNDLDCQKMQH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NCCO)C2=NC(=CS2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
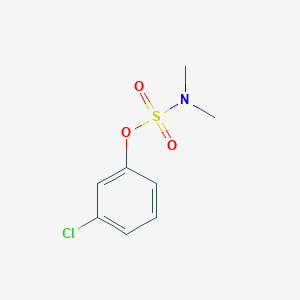
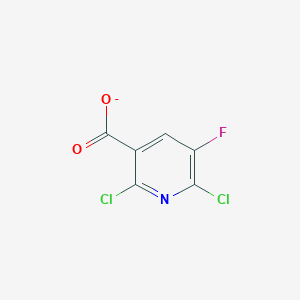

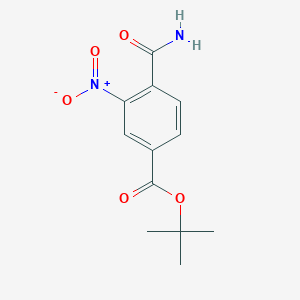

![2-Amino-4-chloro-7-[3,5-bis-O-(2,4-dichlorophenylmethyl)-2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8538828.png)
![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B8538836.png)
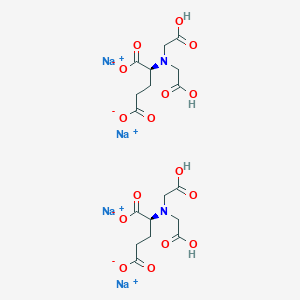


![6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B8538871.png)
